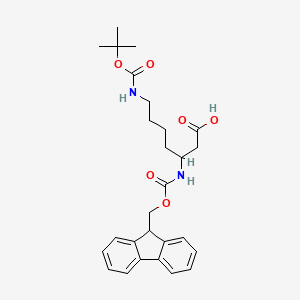

Fmoc-beta-holys(boc)-oh

Description

Context of Protected β-Homoamino Acids in Modern Organic Chemistry

β-Homoamino acids are structural analogs of the common α-amino acids, featuring an additional carbon atom in their backbone. This seemingly minor modification has profound implications for the peptides and proteins into which they are incorporated. The presence of β-homoamino acids can induce novel secondary structures, such as helices and turns, that are not observed in natural peptides. acs.org Furthermore, peptides containing these modified amino acids often exhibit increased resistance to enzymatic degradation, a highly desirable trait for therapeutic applications. organic-chemistry.org

The synthesis and application of β-homoamino acids are areas of intense investigation in organic chemistry. researchgate.net Researchers are exploring their potential in creating peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. The ability to introduce specific side chains and control stereochemistry at the β-carbon opens up a vast chemical space for the design of new bioactive molecules. acs.org The development of efficient synthetic routes, such as the ultrasound-promoted Wolff rearrangement, has made a wider range of Fmoc-protected β-homoamino acids accessible for research. organic-chemistry.org

Significance of Fluorenylmethoxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) Protecting Groups in Peptide Synthesis Methodologies

In the intricate process of peptide synthesis, protecting groups are indispensable tools for preventing unwanted side reactions. americanpeptidesociety.orgbiosynth.com The two most prevalent strategies in solid-phase peptide synthesis (SPPS) are based on the Fmoc and Boc protecting groups. americanpeptidesociety.org

The Fmoc (9-fluorenylmethoxycarbonyl) group is used to protect the α-amino group of an amino acid. thermofisher.comcreative-peptides.com Its key advantage lies in its lability to mild basic conditions, typically a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). americanpeptidesociety.orgcreative-peptides.com This allows for the selective deprotection of the N-terminus, enabling the sequential addition of the next amino acid in the peptide chain without affecting other acid-labile protecting groups. thermofisher.com The mildness of the Fmoc deprotection conditions makes this strategy particularly suitable for the synthesis of long or sensitive peptides. americanpeptidesociety.orgthermofisher.com

The Boc (tert-butyloxycarbonyl) group, on the other hand, is an acid-labile protecting group. americanpeptidesociety.orgcreative-peptides.com It is commonly used to protect the side chains of amino acids, such as the ε-amino group of lysine (B10760008). creative-peptides.com The Boc group is stable under the basic conditions used for Fmoc removal but can be cleaved with acids like trifluoroacetic acid (TFA) at the end of the synthesis. americanpeptidesociety.orgthermofisher.com

The combination of Fmoc for N-terminal protection and Boc for side-chain protection represents an "orthogonal" protection scheme. biosynth.comiris-biotech.de This means that each type of protecting group can be removed independently under specific conditions without affecting the other, providing precise control over the synthetic process. biosynth.com This dual-protection strategy is fundamental to the successful assembly of complex peptides containing reactive side chains. thermofisher.comcreative-peptides.com

Overview of Academic Research Trajectories for Fmoc-β-HoLys(Boc)-OH

Fmoc-β-HoLys(Boc)-OH is a valuable reagent in several areas of advanced chemical research. Its primary application lies in the synthesis of modified peptides with tailored properties. sigmaaldrich.comchemimpex.com Researchers utilize this building block to introduce a β-homolysine residue at specific positions within a peptide sequence, thereby influencing its conformation, stability, and biological activity. chemimpex.comchemimpex.com

Key research applications include:

Drug Development: The incorporation of Fmoc-β-HoLys(Boc)-OH into peptide-based drug candidates can enhance their therapeutic potential by increasing their resistance to proteolysis and improving their pharmacokinetic profiles. chemimpex.comchemimpex.com

Protein Engineering: This compound is used to create proteins with novel folds and functions, expanding our understanding of protein structure and design principles. chemimpex.com

Bioconjugation: The lysine side chain provides a reactive handle for the attachment of other molecules, such as fluorescent dyes, imaging agents, or drug payloads, making it a useful tool in the development of diagnostic and therapeutic agents. chemimpex.comchemimpex.com

Study of Protein-Protein Interactions: Peptides containing β-homolysine can be used as probes to study the interactions between proteins, providing insights into cellular signaling pathways and disease mechanisms. chemimpex.com

The synthesis of peptides containing non-natural amino acids like β-homolysine is a complex but rewarding endeavor. The availability of well-defined building blocks such as Fmoc-β-HoLys(Boc)-OH is crucial for advancing these research frontiers.

Table 1: Chemical Properties of Fmoc-β-HoLys(Boc)-OH

| Property | Value | Source |

|---|---|---|

| CAS Number | 203854-47-1 | chemsrc.comsynsmart.inchemicalbook.com |

| Molecular Formula | C27H34N2O6 | sigmaaldrich.comchemsrc.comchemicalbook.com |

| Molecular Weight | 482.57 g/mol | sigmaaldrich.comchemicalbook.comiris-biotech.de |

| Appearance | White to off-white powder | synsmart.inchemicalbook.com |

| Melting Point | 96 °C | chemsrc.comsynsmart.inchemicalbook.com |

| Storage Temperature | 2-8°C or -20°C | synsmart.inchemicalbook.comiris-biotech.de |

| Purity | ≥95% (HPLC) | sigmaaldrich.comsynsmart.in |

| Solubility | Sparingly soluble in water | chemsrc.comchemicalbook.com |

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| Nα-(9-fluorenylmethoxycarbonyl)-Nω-(tert-butoxycarbonyl)-L-β-homolysine | Fmoc-β-HoLys(Boc)-OH |

| 9-fluorenylmethoxycarbonyl | Fmoc |

| tert-butyloxycarbonyl | Boc |

| Trifluoroacetic acid | TFA |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-15-9-8-10-18(16-24(30)31)29-26(33)34-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23H,8-10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBUQLGECIYUDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Fmoc β Holys Boc Oh

De Novo Synthesis Approaches to β-Homoamino Acid Derivatives

The creation of β-homoamino acids, which feature an additional carbon atom in their backbone compared to their α-amino acid counterparts, is a key area of synthetic chemistry. peptide.com These structures are valuable for their ability to form stable secondary structures in peptides and their resistance to metabolic degradation. scispace.comresearchgate.net The de novo synthesis of their derivatives involves elongating the carbon chain of a precursor α-amino acid.

A primary method for synthesizing β-amino acids from α-amino acids is the Arndt-Eistert homologation. This reaction sequence effectively extends the carbon chain by one atom. The process begins with an N-protected α-amino acid, which is converted into an acid chloride. This intermediate then reacts with diazomethane (B1218177) to form a diazoketone. The crucial step is the subsequent Wolff rearrangement of the diazoketone, which expels nitrogen gas and forms a ketene (B1206846) intermediate. This ketene is then trapped by a nucleophile, such as water, to yield the desired β-amino acid. organic-chemistry.orglookchem.com

Maintaining stereochemical integrity is a critical challenge during this transformation. The conditions of the Wolff rearrangement must be carefully controlled to prevent epimerization, where the stereocenter at the α-carbon (which becomes the β-carbon in the product) is inverted. Research has shown that using specific catalysts and reaction conditions, such as silver benzoate (B1203000) catalysis at room temperature, can proceed with minimal racemization. organic-chemistry.org The enantiomeric purity of the resulting β-amino acid products is often verified using techniques like capillary zone electrophoresis with chiral buffer systems. organic-chemistry.orglookchem.com

To enhance the efficiency and mildness of the Arndt-Eistert homologation, ultrasound-promoted Wolff rearrangement has been developed as a highly effective protocol. organic-chemistry.org This method is particularly advantageous for substrates bearing base-labile protecting groups like the Fmoc group. organic-chemistry.orglookchem.com The synthesis involves the sonication of diazoketones, derived from Fmoc-protected α-amino acids, in a solvent like dioxane with silver benzoate and a nucleophile (e.g., water). researchgate.netorganic-chemistry.org

The use of ultrasound provides the energy for the rearrangement under mild, room-temperature conditions, which helps to preserve the sensitive Fmoc group. organic-chemistry.org This sonochemical approach leads to a clean formation of the corresponding β-amino acid derivatives in high yields, often pure enough for direct use in solid-phase peptide synthesis. organic-chemistry.org Studies have confirmed that this protocol results in no substantial epimerization for most amino acids, preserving the stereochemistry of the starting material. organic-chemistry.org

Table 1: Key Steps in Ultrasound-Promoted Wolff Rearrangement

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1. Activation | The starting Fmoc-protected α-amino acid is activated. | Formation of a mixed anhydride. |

| 2. Diazoketone Formation | The activated amino acid reacts to form a diazoketone. | Diazomethane. |

| 3. Wolff Rearrangement | The diazoketone rearranges to a ketene intermediate. | Sonication, Silver benzoate (Ag+ catalyst), Dioxane. |

| 4. Nucleophilic Trapping | The ketene is trapped by a nucleophile to form the β-amino acid. | Water or other nucleophile. |

While the Arndt-Eistert reaction is a common route, other synthetic strategies exist for accessing β-amino acid backbones. The Mannich reaction, for instance, is a three-component condensation that can produce β-amino carbonyl compounds, which are precursors to β-amino acids. researchgate.net This reaction typically involves an aldehyde, an amine, and a ketone, and can be catalyzed by various agents. researchgate.net

Chemical Derivatization and Functionalization of Fmoc-β-HoLys(Boc)-OH

Fmoc-β-HoLys(Boc)-OH is a versatile building block that allows for specific chemical modifications at three distinct reactive sites: the C-terminal carboxyl group, the N-terminal β-amino group (after Fmoc removal), and the side-chain ε-amino group (after Boc removal). This enables its use in a wide range of applications beyond linear peptide synthesis.

Reactions at the Carboxyl Moiety for Coupling

The primary reaction involving the carboxyl moiety is its activation to facilitate the formation of an amide bond with the free amino group of another amino acid or a resin-bound linker. peptide.combachem.com This process is the cornerstone of solid-phase peptide synthesis (SPPS). biosynth.com The carboxylic acid is converted into a more reactive species that is susceptible to nucleophilic attack by an amine. uniurb.it

A variety of coupling reagents have been developed to promote this reaction efficiently while minimizing side reactions, particularly racemization of the chiral center. acs.orgpeptide.com These reagents can be broadly categorized as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. peptide.com

Carbodiimides : Reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling agents. bachem.compeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and reduce side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are almost always used in conjunction with carbodiimides. uniurb.itpeptide.com

Phosphonium Salts : Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and generate fewer side products compared to carbodiimides. peptide.com

Aminium/Uronium Salts : This class includes some of the most effective and widely used coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.comacs.org These reagents rapidly form active esters that readily react with amines to form the peptide bond with low levels of racemization. bachem.comacs.org

The choice of coupling reagent often depends on the specific amino acids being coupled, with more hindered couplings requiring more powerful reagents like HATU. acs.org

| Reagent Class | Examples | Key Characteristics |

|---|---|---|

| Carbodiimides | DIC, DCC, EDC | Cost-effective; requires an additive (e.g., HOBt, Oxyma) to minimize racemization. bachem.compeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency; PyAOP is particularly effective for coupling N-methylated amino acids. peptide.compeptide.com |

| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | Very fast reaction rates and low racemization; considered among the most efficient coupling reagents. bachem.comacs.org |

Strategic Modifications of the Side Chain (epsilon-amino group)

The ε-amino group of the lysine (B10760008) side chain, protected by the Boc group, offers a strategic point for modification. peptide.com By leveraging the orthogonal stability of the Fmoc and Boc groups, the side chain can be selectively deprotected and functionalized while the peptide backbone remains attached to the solid support and the N-terminus remains protected by the Fmoc group. peptide.compeptide.com

The process involves treating the peptide-resin with TFA to cleave the Boc group, liberating the ε-amino group. peptide.compeptide.com The resin is then washed and neutralized, making the side-chain amine available for a variety of chemical transformations. This allows for:

Synthesis of Branched Peptides : A second peptide chain can be synthesized starting from the lysine side-chain amine. chempep.com

Post-translational Modifications : The amine can be modified to mimic natural post-translational modifications, such as acetylation or methylation. peptide.com

Attachment of Payloads : Functional molecules such as drugs, imaging agents, or lipids can be conjugated to the peptide at a specific site.

Formation of Linkers and Bioconjugation Handles for Research Applications

The selective deprotection of the lysine side chain is a powerful strategy for installing linkers and bioconjugation handles. chemimpex.com After Boc removal, the free ε-amino group can be reacted with bifunctional linkers or reagents that introduce a specific reactive handle for subsequent bioconjugation reactions. vectorlabs.comprecisepeg.com

Common strategies include:

Acylation with Linkers : The amine can be acylated with linkers containing another functional group, such as a maleimide (B117702) (for reaction with thiols), an alkyne, or an azide (B81097) (for "click chemistry").

Reductive Amination : Aldehyde- or ketone-containing molecules can be attached to the amine via reductive amination.

Bioconjugation : The modified peptide can be conjugated to larger biomolecules like proteins or antibodies, creating targeted therapeutics or diagnostic tools. chemimpex.comnih.gov The lysine side chain provides a defined point of attachment, ensuring a homogenous final product. chempep.com

This versatility makes Fmoc-β-HoLys(Boc)-OH an invaluable building block for creating complex, multifunctional peptide-based constructs for a wide array of research applications, from drug delivery to materials science. chemimpex.comvectorlabs.com

Integration of Fmoc β Holys Boc Oh in Complex Molecular Architectures

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most widely used method for the chemical synthesis of peptides. iris-biotech.de The Fmoc/tBu strategy is a popular approach in SPPS due to its milder reaction conditions compared to the Boc/Bzl strategy. iris-biotech.de The integration of β-amino acids like Fmoc-β-HoLys(Boc)-OH into a growing peptide chain on a solid support presents unique challenges and requires careful optimization of the synthesis protocol.

Optimization of Coupling Reagent Selection and Reaction Conditions

The efficiency of the coupling reaction is critical for the successful synthesis of peptides. The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product, especially when incorporating sterically hindered or unusual amino acids such as β-amino acids.

A variety of coupling reagents are available for SPPS, each with its own advantages and disadvantages. Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC), aminium/uronium salts (e.g., HBTU, TBTU, HCTU, HATU), and phosphonium (B103445) salts (e.g., PyBOP, PyAOP). chempep.com The selection of the optimal coupling reagent for Fmoc-β-HoLys(Boc)-OH depends on factors such as the steric hindrance of the amino acid, the nature of the growing peptide chain, and the desired reaction kinetics.

For sterically demanding couplings, more potent activating reagents are often required. For instance, HATU and HCTU are known for their high coupling efficiency and are often employed for difficult couplings. mesalabs.com The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma), can further enhance the coupling efficiency and suppress side reactions. peptide.com

The choice of base is also crucial. While N,N-diisopropylethylamine (DIPEA) is commonly used, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine may be preferred in cases where racemization is a concern. mesalabs.com Reaction temperature and time are additional parameters that can be optimized to improve coupling efficiency. In some cases, performing the coupling at a slightly elevated temperature can help overcome the steric hindrance associated with β-amino acids.

| Coupling Reagent | Class | Key Features | Application Notes for β-Amino Acids |

|---|---|---|---|

| DCC/DIC | Carbodiimide | Cost-effective, commonly used. | Can be effective, often used with HOBt to reduce racemization. nih.gov |

| HBTU/TBTU | Aminium/Uronium | Fast and efficient coupling. | Widely used for standard and challenging couplings. peptide.com |

| HCTU | Aminium/Uronium | High coupling efficiency, good racemization suppression. mesalabs.com | A good choice for sterically hindered β-amino acids. |

| HATU | Aminium/Uronium | Very efficient, particularly for difficult sequences. | Recommended for challenging couplings involving β-amino acids. |

| PyBOP | Phosphonium | Effective for sterically hindered amino acids. nih.gov | A suitable alternative to aminium/uronium reagents. |

| COMU | Aminium/Uronium | Superior racemization suppression. mesalabs.com | Ideal for maintaining stereochemical integrity. |

Maintenance of Stereochemical Integrity during Peptide Chain Elongation

Racemization, the loss of stereochemical purity at the α-carbon (or β-carbon in this case) of the amino acid, is a significant side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities. nih.gov These impurities can be difficult to separate from the desired peptide and can have a profound impact on its biological activity.

The mechanism of racemization often involves the formation of an oxazolone intermediate, which can readily epimerize. The risk of racemization is influenced by several factors, including the type of amino acid, the coupling method, the base used, and the reaction temperature. While α-amino acids like histidine and cysteine are particularly prone to racemization, the stereochemical stability of β-amino acids during SPPS also requires careful consideration. cem.com

To maintain the stereochemical integrity of Fmoc-β-HoLys(Boc)-OH during peptide chain elongation, several strategies can be employed:

Choice of Coupling Reagent: Reagents like COMU have been shown to provide superior suppression of racemization compared to HOBt-based reagents. mesalabs.com The use of carbodiimides in the presence of HOBt or Oxyma is also a common strategy to minimize racemization. nih.gov

Base Selection: The use of weaker, non-nucleophilic bases such as 2,4,6-collidine can significantly reduce the extent of racemization compared to stronger bases like DIPEA. mesalabs.com

Reaction Conditions: Performing the coupling at lower temperatures and for shorter durations can help to minimize the risk of racemization. Pre-activation of the amino acid should also be carefully controlled, as prolonged activation times can increase the likelihood of epimerization. cem.com

Challenges and Solutions in SPPS with β-Amino Acids

The incorporation of β-amino acids into peptides can present several challenges during SPPS. These challenges are often related to the increased steric bulk and different reactivity of β-amino acids compared to their α-amino acid counterparts.

One of the primary challenges is the potential for incomplete or slow coupling reactions. The presence of an additional carbon in the backbone can lead to steric hindrance, making it more difficult for the incoming amino acid to react with the N-terminus of the growing peptide chain. This can result in lower yields and the formation of deletion sequences.

Another challenge is the potential for aggregation of the growing peptide chain. "Difficult sequences," particularly those containing hydrophobic or β-branched amino acids, are prone to forming secondary structures on the solid support, which can hinder reagent access and lead to incomplete reactions. nih.gov The introduction of β-amino acids can sometimes exacerbate this issue.

To overcome these challenges, several solutions have been developed:

Optimized Coupling Protocols: As discussed in section 3.1.1, the use of more potent coupling reagents, optimized reaction conditions, and double coupling cycles can help to drive the reaction to completion.

Chaotropic Agents and Special Solvents: In cases of severe aggregation, the use of chaotropic agents or special solvent systems (e.g., "magic mixtures") can help to disrupt secondary structures and improve reagent accessibility.

Microwave-Assisted SPPS: Microwave irradiation can accelerate both the deprotection and coupling steps, leading to shorter reaction times and potentially higher yields, especially for difficult sequences.

Construction of Peptidomimetics and Foldamers

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability, bioavailability, and receptor selectivity. Foldamers are oligomers that adopt well-defined, folded conformations in solution. The incorporation of β-amino acids, including Fmoc-β-HoLys(Boc)-OH, is a powerful strategy for the design and synthesis of both peptidomimetics and foldamers.

Design Principles for β-Peptides and Hybrid α/β-Peptides

The design of β-peptides and hybrid α/β-peptides is guided by the desire to create molecules with specific, predictable secondary structures. The additional carbon atom in the backbone of β-amino acids provides greater conformational flexibility compared to α-amino acids, but also allows for the formation of unique and stable secondary structures.

Key design principles include:

Side Chain Interactions: The interactions between the side chains of the amino acids, such as hydrophobic interactions, electrostatic interactions, and hydrogen bonds, play a crucial role in stabilizing the desired fold. The lysine-like side chain of β-HoLys(Boc)-OH can participate in important electrostatic and hydrogen bonding interactions. nih.gov

Amphiphilicity: The design of amphipathic sequences, with distinct hydrophobic and hydrophilic faces, is a common strategy for creating self-assembling peptides and foldamers. nih.gov The incorporation of β-HoLys(Boc)-OH can contribute to the hydrophilic face of such a molecule.

Impact on Conformational Stability and Induced Secondary Structures

The incorporation of β-amino acids into a peptide backbone can have a profound impact on its conformational stability and can induce the formation of novel secondary structures that are not accessible to natural peptides.

β-peptides are known to form stable helices (e.g., 10-helix, 12-helix, 14-helix) and sheets. youtube.com The stability of these structures is often greater than that of their α-peptide counterparts due to the reduced propensity for amide bond hydrolysis and enzymatic degradation.

Scaffold Design for Supramolecular Assemblies in Research

The design of scaffolds for supramolecular assemblies is a cornerstone of nanoscience and materials chemistry, with applications ranging from drug delivery to tissue engineering. The self-assembly of peptides into well-defined nanostructures is a particularly attractive approach, and the incorporation of β-amino acids like β-homolysine can significantly influence the resulting architecture.

The presence of the additional methylene group in the backbone of β-amino acids alters the peptide's conformational preferences, leading to the formation of unique secondary structures distinct from the α-helices and β-sheets found in natural proteins. This can be leveraged to create novel supramolecular structures with enhanced stability and functionality. For instance, peptides incorporating β-amino acids have been shown to form stable helical and sheet-like structures that can self-assemble into nanofibers, nanotubes, and hydrogels.

The Fmoc group on Fmoc-β-HoLys(Boc)-OH plays a crucial role in initiating self-assembly through π-π stacking interactions, while the β-homolysine backbone dictates the hydrogen-bonding patterns that drive the formation of higher-order structures. The Boc-protected side chain provides a latent functional handle that can be deprotected for further modification after the supramolecular scaffold has been assembled. This allows for the introduction of targeting moieties, imaging agents, or therapeutic payloads in a spatially controlled manner.

| Parameter | Influence of Fmoc-β-HoLys(Boc)-OH | Research Implications |

| Backbone Conformation | Induces unique folding patterns (e.g., C12-helices, sheets) | Creation of novel nanostructures with tailored morphologies |

| Intermolecular Interactions | Fmoc group facilitates π-π stacking; β-amino acid backbone alters hydrogen bonding | Control over the self-assembly process and stability of the resulting structures |

| Side Chain Functionality | Orthogonally protected lysine (B10760008) side chain allows for post-assembly modification | Development of functionalized biomaterials for targeted drug delivery and biosensing |

Synthesis of Conjugates and Probes for Biochemical Research

The ability to synthesize well-defined conjugates and probes is essential for unraveling complex biological processes. Fmoc-β-HoLys(Boc)-OH serves as a key component in the solid-phase peptide synthesis (SPPS) of such tools, offering precise control over the placement of labels and functional groups.

Preparation of Functionalized Ligands for Target Interaction Studies

The development of functionalized ligands is critical for studying receptor-ligand interactions, enzyme kinetics, and other biochemical processes. Fmoc-β-HoLys(Boc)-OH can be incorporated into peptide-based ligands to introduce a point of attachment for various functional moieties.

The extended side chain of β-homolysine can serve as a flexible linker, distancing a conjugated probe from the peptide backbone and minimizing potential steric hindrance with the target molecule. This is particularly important for affinity-based probes, where the binding affinity of the ligand should not be compromised by the attached label.

The synthesis of such functionalized ligands typically follows the principles of SPPS. Fmoc-β-HoLys(Boc)-OH is incorporated into the peptide sequence, and after elongation, the Boc group is selectively removed. The exposed side-chain amine can then be conjugated to a variety of molecules, including:

Fluorescent dyes: for use in fluorescence polarization assays, fluorescence microscopy, and flow cytometry.

Biotin: for immobilization on streptavidin-coated surfaces or for detection using streptavidin-enzyme conjugates.

Photoaffinity labels: for covalently cross-linking the ligand to its target protein upon photoactivation.

Affinity tags: for purification of the target protein from complex mixtures.

The versatility of Fmoc-β-HoLys(Boc)-OH in the synthesis of these tailored biochemical tools underscores its importance in modern chemical biology research.

Advanced Analytical Methodologies for Fmoc β Holys Boc Oh and Its Derivatives

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both the analytical assessment of purity and the preparative isolation of Fmoc-β-HoLys(Boc)-OH. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of Fmoc-protected amino acids like Fmoc-β-HoLys(Boc)-OH. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is the most common modality, typically utilizing a C18 stationary phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group, with its strong UV absorbance, facilitates sensitive detection using UV detectors, commonly at wavelengths of 214 nm and 254 nm. rsc.org The purity of Fmoc-amino acids is often expected to be ≥99% by HPLC to ensure high-quality peptide synthesis. sigmaaldrich.com

Method development in HPLC for Fmoc-β-HoLys(Boc)-OH involves optimizing the mobile phase composition, typically a gradient of acetonitrile (B52724) in water with an additive like trifluoroacetic acid (TFA), to achieve optimal separation from any impurities. rsc.orgnih.gov Chiral HPLC can also be employed to ensure the enantiomeric purity of the amino acid derivative, which is critical for the biological activity of the final peptide. tandfonline.com

Table 1: Typical HPLC Parameters for Analysis of Fmoc-Protected Amino Acids

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of Mobile Phase B |

| Flow Rate | 1.0 - 1.2 mL/min |

| Detection | UV at 214 nm and 254 nm |

| Injection Volume | 5 - 20 µL |

Preparative HPLC is used for the purification of Fmoc-β-HoLys(Boc)-OH, employing larger columns and higher flow rates to isolate the compound of interest from reaction byproducts and other impurities. rsc.orgteledyneisco.com

Gas Chromatography (GC) is generally not suitable for the direct analysis of large, non-volatile molecules like Fmoc-β-HoLys(Boc)-OH. However, GC, particularly when coupled with Mass Spectrometry (GC-MS), is a valuable tool for the analysis of smaller, more volatile intermediates that may be used in the synthesis of this compound. sigmaaldrich.com

For GC analysis, polar functional groups such as amines and carboxylic acids in the intermediates must be derivatized to increase their volatility. sigmaaldrich.com Common derivatization techniques include silylation. The resulting derivatives can then be separated on a GC column and detected by MS, providing information on the purity and identity of the synthetic precursors. sigmaaldrich.com This is particularly useful in quality control of the raw materials used in the synthesis of Fmoc-β-HoLys(Boc)-OH.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and for the preliminary purification of compounds. nih.govthieme.de In the context of Fmoc-β-HoLys(Boc)-OH synthesis, TLC can be used to track the consumption of starting materials and the formation of the product. amazonaws.com

The stationary phase is typically a thin layer of silica (B1680970) gel on a solid support. amrita.edu The separation of components is achieved by developing the plate in a suitable mobile phase, which is a mixture of organic solvents. nih.gov The choice of the solvent system is crucial for achieving good separation. For amino acid derivatives, a common mobile phase might consist of a mixture of n-butanol, acetic acid, and water. nih.gov

After development, the spots corresponding to different compounds are visualized. Since amino acids and their derivatives are often colorless, a staining agent such as ninhydrin (B49086) is commonly used, which reacts with primary and secondary amines to produce a colored product. amrita.eduiitg.ac.in The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification. iitg.ac.in

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the structural elucidation of Fmoc-β-HoLys(Boc)-OH, providing detailed information about its molecular structure, connectivity, and mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to characterize Fmoc-β-HoLys(Boc)-OH.

¹H NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For Fmoc-β-HoLys(Boc)-OH, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the Fmoc group, the protons of the β-homolysine backbone, and the protons of the Boc protecting group. researchgate.net

Table 2: Expected ¹H NMR Chemical Shift Ranges for Fmoc-β-HoLys(Boc)-OH

| Protons | Expected Chemical Shift (ppm) |

| Fmoc aromatic protons | 7.2 - 7.9 |

| Fmoc CH and CH₂ | 4.1 - 4.5 |

| β-homolysine backbone protons | 1.2 - 4.0 |

| Boc (tert-butyl) protons | ~1.4 |

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. The spectrum of Fmoc-β-HoLys(Boc)-OH would display distinct signals for the carbonyl carbons of the acid and the protecting groups, the aromatic carbons of the Fmoc group, the carbons of the β-homolysine chain, and the carbons of the Boc group. chemicalbook.comscienceopen.com

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of Fmoc-β-HoLys(Boc)-OH and confirming its identity. Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of protected amino acids and peptides, as it minimizes fragmentation during the ionization process. nih.gov

The ESI-MS spectrum of Fmoc-β-HoLys(Boc)-OH would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation pattern of Fmoc-protected amino acids is well-characterized. Common fragmentation pathways include the loss of the Fmoc group and cleavages along the amino acid backbone. nih.govnih.gov This fragmentation data can be used to confirm the sequence and structure of the molecule.

Application of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Synthetic Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive analytical techniques widely employed in the synthetic research of Fmoc-protected amino acids, including Fmoc-β-HoLys(Boc)-OH. These methods provide crucial information regarding molecular structure, functional groups, purity, and concentration.

Infrared (IR) Spectroscopy is instrumental for confirming the identity and structural integrity of Fmoc-protected amino acids and peptides. By analyzing the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds, researchers can identify key functional groups. In the context of Fmoc-β-HoLys(Boc)-OH, IR spectroscopy is used to verify the presence of the urethane (B1682113) C=O stretch from both the Fmoc and Boc protecting groups, the amide I (C=O stretch) and amide II (N-H bend) bands of the peptide backbone, and the N-H stretch. nih.gov Furthermore, FTIR spectroscopy is a valuable tool for studying supramolecular interactions, such as hydrogen bonding and π-π stacking, which drive the self-assembly of Fmoc-amino acids into higher-order structures like nanofibers and hydrogels. acs.orgresearchgate.net Changes in the position and shape of the amide bands can indicate the formation of secondary structures, such as β-sheets. acs.orgresearchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for Fmoc-Amino Acids

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide A (N-H) | Stretching | 3300–3800 | nih.gov |

| Aromatic C-H (Fmoc) | Stretching | ~3100 | researchgate.net |

| Carbonyl (C=O) (Fmoc/Boc/Acid) | Stretching | 1680–1750 | nih.gov |

| Amide I (C=O) | Stretching | 1600–1700 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy is predominantly used for the quantitative analysis of Fmoc-protected compounds. The fluorenyl group of the Fmoc moiety possesses a strong chromophore that absorbs UV light at specific wavelengths. This property is the basis for a common method to determine the concentration of Fmoc-amino acids in solution or the loading substitution on a solid-phase resin. mostwiedzy.plnih.gov By cleaving the Fmoc group with a base like piperidine (B6355638), a dibenzofulvene-piperidine adduct is formed, which has a characteristic maximum absorbance around 301 nm. mostwiedzy.pl The concentration can then be calculated using the Beer-Lambert law. This technique is fundamental in solid-phase peptide synthesis (SPPS) to quantify the coupling efficiency at each step. Research has also investigated other wavelengths, such as 289.8 nm, which may offer a more robust determination due to a shallower absorption band, reducing the impact of spectrometer wavelength inaccuracies. nih.gov

Interactive Data Table: UV-Vis Absorption Maxima for Fmoc Group Quantification

| Compound | Wavelength (λmax) | Molar Absorption Coefficient (ε) | Solvent System | Reference |

|---|---|---|---|---|

| Dibenzofulvene-piperidine adduct | ~301 nm | 7800 L mol⁻¹ cm⁻¹ | 20% Piperidine in DMF | mostwiedzy.pl |

| Dibenzofulvene-piperidine adduct | ~290 nm | 5800 L mol⁻¹ cm⁻¹ | 20% Piperidine in DMF | mostwiedzy.pl |

| Dibenzofulvene-piperidine adduct | ~289.8 nm | 6089 L mol⁻¹ cm⁻¹ | 20% Piperidine in DMF | nih.gov |

Derivatization Strategies for Enhanced Analytical Detection

For the sensitive and selective quantification of amino acids, which often lack a strong chromophore or fluorophore, pre-column derivatization followed by high-performance liquid chromatography (HPLC) is a widely adopted strategy. jasco-global.comnih.gov This involves reacting the amino acid with a labeling reagent to form a derivative that is easily detectable, typically by UV or fluorescence detectors.

Two of the most common derivatization reagents for amino acid analysis are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and o-phthalaldehyde (B127526) (OPA). jascoinc.com

Fmoc-Cl Derivatization: Fmoc-Cl reacts with both primary and secondary amino groups under alkaline conditions to form stable, highly fluorescent derivatives. oup.comnih.govikm.org.my This makes it a versatile reagent for the comprehensive analysis of all amino acids, including secondary amino acids like proline. The resulting Fmoc-amino acid derivatives can be separated by reversed-phase HPLC and detected with high sensitivity using fluorescence or UV detectors. nih.govnih.gov

OPA Derivatization: OPA reacts specifically with primary amino groups in the presence of a thiol (e.g., 3-mercaptopropionic acid or 2-mercaptoethanol) at alkaline pH to rapidly form intensely fluorescent isoindole derivatives. nih.govresearchgate.net The main advantage of OPA is the speed of the reaction and the high sensitivity of the resulting derivatives. nih.gov However, OPA does not react with secondary amines, a limitation that can be overcome by using it in combination with Fmoc-Cl for the simultaneous analysis of primary and secondary amino acids. jascoinc.comnih.gov In such dual-reagent methods, OPA is used first to derivatize primary amines, followed by Fmoc-Cl to derivatize the secondary amines. jascoinc.com

Interactive Data Table: Comparison of OPA and Fmoc-Cl Derivatization Reagents

| Feature | o-Phthalaldehyde (OPA) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) |

|---|---|---|

| Reactive Group | Primary amines | Primary and secondary amines |

| Detection Method | Fluorescence, UV Absorption jasco-global.comresearchgate.net | Fluorescence, UV Absorption oup.comnih.gov |

| Derivative Stability | Less stable, requires timely analysis researchgate.net | Highly stable ikm.org.mynih.gov |

| Reaction Speed | Very rapid (under 1 minute) diva-portal.org | Slower (minutes to an hour) oup.comnih.gov |

| Byproducts | Reagent itself is not fluorescent | Reagent hydrolysis product (Fmoc-OH) can interfere oup.com |

To ensure accurate and reproducible quantification, the derivatization reaction conditions must be carefully optimized. Key parameters include pH, reagent concentration, reaction time, and temperature.

pH: Both OPA and Fmoc-Cl derivatizations require an alkaline environment, typically achieved using a borate (B1201080) buffer with a pH between 9 and 11.4. oup.comikm.org.mynih.gov The optimal pH can vary for different amino acids, so a compromise is often necessary for broad-spectrum analysis. oup.com

Reagent Concentration: A sufficient molar excess of the derivatizing reagent is necessary to drive the reaction to completion. nih.gov However, an excessive amount of Fmoc-Cl can lead to interfering peaks from its hydrolysis product, Fmoc-OH. oup.com Systematic studies are often performed to find the ideal reagent-to-analyte ratio. nih.govmdpi.com

Reaction Time and Temperature: The reaction kinetics must be considered to ensure complete derivatization. OPA reactions are typically complete within a minute at room temperature. diva-portal.org Fmoc-Cl reactions are slower and may require longer incubation times (e.g., 20-40 minutes) or elevated temperatures (e.g., 55°C) to achieve maximum yield. nih.govresearchgate.net

Derivative Stability: The stability of the formed derivatives is crucial, especially for automated analysis of multiple samples. OPA derivatives can be unstable, necessitating timely injection after formation. researchgate.net The reaction can be terminated by acidification. diva-portal.org Fmoc derivatives are generally very stable, often for more than 48 hours, after the reaction is stopped, for instance, by adding an acid. ikm.org.mynih.gov

Interactive Data Table: Typical Optimized Derivatization Conditions

| Parameter | OPA Derivatization | Fmoc-Cl Derivatization |

|---|---|---|

| Buffer | Borate Buffer | Borate Buffer |

| pH | 9.0 - 10.0 nih.govoup.com | 9.0 - 11.4 nih.govnih.gov |

| Temperature | Room Temperature oup.com | Room Temperature to 55°C nih.govresearchgate.net |

| Reaction Time | ~1-5 minutes oup.comdiva-portal.org | 5 - 40 minutes oup.comnih.gov |

| Stabilization | Acidification (e.g., Acetic Acid) diva-portal.org | Addition of quenching agent or acid oup.comikm.org.my |

Derivatization strategies are essential for the quantitative analysis of amino acids in complex biological, food, and environmental samples for research purposes. The enhanced sensitivity and selectivity provided by derivatization allow for the detection of low-concentration amino acids in matrices that would otherwise interfere with the analysis.

These methods have been successfully applied to profile amino acids in a variety of complex mixtures:

Biological Fluids and Tissues: Determining amino acid profiles in plasma, urine, and tissue homogenates is crucial for metabolic studies and clinical research. nih.govnih.gov The combination of Fmoc-Cl derivatization with LC-MS/MS provides a highly selective and sensitive method for profiling amino acids from minute amounts of tissue. nih.gov

Food and Nutritional Science: Quantifying free amino acids in food products like fruit juices is important for quality control and nutritional assessment. oup.commdpi.com

Environmental Monitoring: Analytical methods have been developed using Fmoc-Cl derivatization to detect and quantify neurotoxic amino acids and their isomers at ultra-trace levels in surface water samples. researchgate.net

The principles and methodologies developed for common proteinogenic amino acids are directly applicable to non-standard amino acids like β-homologues, including Fmoc-β-HoLys(Boc)-OH. By optimizing derivatization and chromatographic conditions, these powerful analytical techniques enable researchers to accurately quantify such compounds in diverse and complex research samples.

Computational and Theoretical Investigations of Fmoc β Holys Boc Oh

Molecular Modeling and Conformational Analysis of β-Homoamino Acid Derivatives

Molecular modeling serves as a powerful tool to explore the conformational landscape of β-homoamino acid derivatives like Fmoc-β-HoLys(Boc)-OH. Unlike their α-amino acid counterparts, the additional methylene group in the backbone of β-amino acids imparts greater flexibility, leading to a wider range of accessible conformations.

In the case of Fmoc-β-HoLys(Boc)-OH, the seven-carbon side chain terminating in a Boc-protected amine adds another layer of complexity. Molecular mechanics calculations can be employed to identify low-energy conformations of the monomer, highlighting the preferred orientations of the Fmoc group, the carboxylic acid, and the lysine (B10760008) side chain. These studies often reveal intricate intramolecular hydrogen bonding patterns that stabilize specific conformers.

Table 1: Predicted Dihedral Angles for Low-Energy Conformers of a Model β-Homoamino Acid. This table illustrates the type of data generated from conformational analysis, showing the primary dihedral angles that define the backbone conformation.

| Conformer | φ (C-N-Cα-Cβ) | θ (N-Cα-Cβ-C) | ψ (Cα-Cβ-C-N) | Relative Energy (kcal/mol) |

| A | -150° | 60° | -160° | 0.0 |

| B | 60° | 170° | 70° | 1.2 |

| C | -80° | -170° | -90° | 2.5 |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of Fmoc-β-HoLys(Boc)-OH, which is crucial for predicting its reactivity. DFT calculations can determine the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For Fmoc-β-HoLys(Boc)-OH, the HOMO is typically localized on the electron-rich fluorenyl group, while the LUMO may be distributed across the carbonyl groups.

DFT can also be used to calculate electrostatic potential maps, which visualize the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other reagents. For instance, the carbonyl carbon of the carboxylic acid group is an electrophilic site, while the oxygen atoms are nucleophilic.

Table 2: Calculated Electronic Properties of a Model Fmoc-β-Amino Acid using DFT. This table presents typical electronic properties calculated using DFT, which are used to infer the chemical reactivity of the molecule.

| Property | Value | Interpretation |

| HOMO Energy | -6.5 eV | Correlates with ionization potential |

| LUMO Energy | -1.2 eV | Correlates with electron affinity |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

Molecular Dynamics Simulations of Derived Peptides and Their Interactions

Molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior of peptides containing Fmoc-β-HoLys(Boc)-OH over time. By simulating the movements of atoms and molecules, MD can provide insights into peptide folding, conformational stability, and interactions with other molecules, such as proteins or membranes.

When incorporated into a peptide chain, β-homo-lysine residues can significantly alter the resulting secondary structure. MD simulations of β-peptides have demonstrated their ability to form stable helices and sheets, often with different geometries compared to α-peptides. The extended backbone of the β-amino acid can lead to the formation of more open and flexible structures.

Prediction of Synthetic Reactivity and Selectivity in Reaction Pathways

Computational chemistry plays a vital role in predicting the outcomes of chemical reactions involving Fmoc-β-HoLys(Boc)-OH. Theoretical calculations can be used to model reaction mechanisms, determine activation energies, and predict the selectivity of different reaction pathways.

A key reaction for β-amino acids is intramolecular cyclization to form β-lactams. Computational studies can elucidate the mechanism of this reaction, identifying the transition states and intermediates involved. By calculating the energy barriers for different cyclization pathways, it is possible to predict the conditions under which β-lactam formation is most likely to occur. The propensity for a peptide to cyclize can be correlated with its conformational preference for a "pre-cyclization conformation," where the N- and C-termini are in close proximity. Molecular dynamics simulations can be used to calculate the free energy associated with adopting this conformation, providing a predictive measure of cyclization efficiency nih.govacs.org.

Table 3: Computationally Predicted Parameters for Peptide Synthesis. This table exemplifies the type of predictive data that can be generated to guide the synthesis of peptides containing non-standard amino acids.

| Peptide Sequence | Predicted Coupling Efficiency (%) | Predicted Purity (%) | Potential Side Reactions |

| Ac-Gly-β-HoLys(Boc)-Ala-NH2 | 98.5 | 92 | Minimal |

| Ac-Phe-β-HoLys(Boc)-Pro-NH2 | 95.2 | 85 | Diketopiperazine formation |

| Ac-Trp-β-HoLys(Boc)-Val-NH2 | 97.1 | 90 | Aggregation |

Emerging Research Applications and Future Perspectives

Development of Novel Peptide and Peptidomimetic Scaffolds for Research

The incorporation of Fmoc-beta-holys(boc)-oh into peptide synthesis is a key strategy for the development of novel peptidomimetics. chemimpex.com These modified peptides, often referred to as β-peptides or α/β-peptides, exhibit distinct structural and functional properties compared to their natural α-peptide analogs. nih.gov

One of the most significant advantages of incorporating β-amino acids like β-homolysine is the enhanced proteolytic stability of the resulting peptide. nih.gov The altered backbone geometry makes these peptidomimetics resistant to degradation by proteases, which is a major challenge in the development of peptide-based therapeutics. This increased stability allows for a longer biological half-life, making them more effective tools for in vitro and in vivo studies. peptide.com

Furthermore, the introduction of a β-homolysine residue can induce specific, predictable secondary structures, such as helices, turns, and sheets. ethz.ch These well-defined three-dimensional structures, known as foldamers, can mimic the bioactive conformations of natural peptides, enabling them to interact with biological targets like proteins and receptors. rsc.org The longer side chain of β-homolysine, compared to β-lysine, provides an additional level of structural diversity, influencing the folding propensity and surface characteristics of the scaffold. This capability is instrumental in designing scaffolds for studying protein-protein interactions or for use as templates in drug discovery. nih.gov

| Property | α-Peptides | β-Peptides / α/β-Peptides | Significance in Research |

|---|---|---|---|

| Backbone Structure | Composed exclusively of α-amino acids | Contains one or more β-amino acids | Alters conformational preferences and flexibility. |

| Proteolytic Stability | Generally susceptible to enzymatic degradation | High resistance to proteases | Enables longer-lasting probes for biochemical pathway studies. nih.gov |

| Secondary Structures | Well-characterized helices, sheets, and turns | Forms novel and stable secondary structures (foldamers). ethz.ch | Creates unique scaffolds for mimicking or disrupting protein-protein interactions. |

| Bioavailability | Often low due to rapid degradation | Potentially higher due to increased stability | Improves utility in cell-based assays and in vivo models. peptide.com |

Advanced Methodologies for Stereoisomer Analysis and Separation Techniques

The biological activity of peptides is highly dependent on their stereochemistry. cem.com Therefore, ensuring the enantiomeric purity of building blocks like this compound is paramount. Advanced analytical techniques, particularly chiral High-Performance Liquid Chromatography (HPLC), are essential for the analysis and separation of its stereoisomers. phenomenex.com

The separation of the D- and L-enantiomers of Fmoc-protected amino acids is typically achieved using chiral stationary phases (CSPs). sigmaaldrich.com Polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs (e.g., those based on vancomycin (B549263) or teicoplanin) have proven to be highly effective. phenomenex.comsigmaaldrich.com These phases operate on the principle of forming transient diastereomeric complexes with the enantiomers, allowing for their differential elution and separation.

The development of these methods is critical, as even small amounts of an undesired enantiomer can lead to peptides with significantly different conformations and biological activities. cem.com The required enantiomeric purity for peptide synthesis is often greater than 99%, a level of precision readily achievable with modern chiral HPLC techniques. phenomenex.com Additionally, methods like capillary zone electrophoresis (CZE) with chiral buffer systems are being employed to confirm the enantiomeric purity of synthesized β-amino acids, ensuring minimal racemization during the synthesis process. organic-chemistry.org

| Chiral Stationary Phase (CSP) Type | Separation Principle | Mobile Phase Compatibility | Application Notes for Fmoc-Amino Acids |

|---|---|---|---|

| Polysaccharide-based (e.g., Lux Cellulose-1, Cellulose-2) | Inclusion complexes, hydrogen bonding, dipole-dipole interactions | Reversed-phase (e.g., Acetonitrile (B52724)/Water with TFA) | Broadly effective for many Fmoc-amino acids; Cellulose-2 shows high success rates. phenomenex.com |

| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T, R) | Complex formation via hydrogen bonding, ionic interactions, and steric hindrance | Reversed-phase and polar organic modes | CHIROBIOTIC R works well in both reversed and polar organic modes for Fmoc derivatives. sigmaaldrich.com |

| Zwitterionic (e.g., CHIRALPAK ZWIX) | Ion-exchange and enantioselective interactions | Polar-ionic and hydro-organic mobile phases | Effective for separating Fmoc-Lys(Boc)-OH and other derivatives. hplc.eunih.gov |

Role in the Elucidation of Biochemical Pathways in Non-Clinical Studies

This compound is a valuable tool for creating molecular probes to investigate and elucidate biochemical pathways in non-clinical settings. By incorporating this β-amino acid into the sequence of a known bioactive peptide, researchers can create an analog that retains the ability to bind to its target but is resistant to degradation. nih.gov

These stabilized peptidomimetics serve as powerful research tools. For example, a β-peptide analog of a natural enzyme substrate can be used to study enzyme-substrate interactions without the complication of rapid substrate turnover. It can act as a competitive inhibitor, allowing for the characterization of the enzyme's active site and kinetics. Similarly, a stabilized version of a signaling peptide can be used to probe receptor binding and activation over extended periods in cell culture, providing clearer insights into signaling cascades.

The functional groups of this compound, specifically the side-chain amine (protected by Boc), can be deprotected post-synthesis to attach reporter molecules such as fluorescent dyes or biotin. This allows for the creation of tagged probes for use in applications like fluorescence microscopy, pull-down assays, and other techniques aimed at identifying binding partners and tracking the localization of the peptide within cells or tissues, thereby helping to map its role in complex biological networks.

Future Directions in Protected β-Amino Acid Synthesis and Applications in Chemical Biology

The field of protected β-amino acid synthesis is continuously evolving, driven by the increasing demand for these compounds in chemical biology and drug discovery. nih.govhilarispublisher.com Future research is focused on developing more efficient, stereoselective, and scalable synthetic routes. rsc.org Key areas of development include catalytic asymmetric synthesis, which utilizes chiral catalysts to produce enantiomerically pure β-amino acids, and biocatalytic methods that employ enzymes for highly specific transformations under mild conditions. nih.govresearchgate.net Innovations such as ultrasound-promoted Wolff rearrangements are also being explored to synthesize Fmoc-protected β-homoamino acids with high efficiency and minimal racemization. organic-chemistry.orgorganic-chemistry.org

In chemical biology, the applications for compounds like this compound are expanding. There is growing interest in constructing highly complex, functionalized molecular architectures beyond simple linear or cyclic peptides. For instance, protected β-amino acids are being used as building blocks for the automated synthesis of spiroligomers, which are rigid, ladder-like structures with precisely oriented functional groups. acs.org These novel scaffolds have potential applications as catalysts, molecular sensors, and inhibitors of protein-protein interactions.

Furthermore, the ability to create β-peptides and α/β-peptides with stable, predictable tertiary structures is opening the door to designing "miniproteins" with tailored functions. rsc.org The future will likely see the development of β-peptide-based enzymes (β-enzymes), artificial receptors, and targeted therapeutic agents with enhanced efficacy and duration of action. nih.gov As synthetic methodologies become more robust, the diversity of available protected β-amino acids will increase, providing chemical biologists with an ever-expanding toolkit to probe and manipulate biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.